molecular formula C10H9BrO3 B15309537 Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate CAS No. 425675-99-6

Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate

Katalognummer: B15309537
CAS-Nummer: 425675-99-6
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: IQXPLDWRMGQKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the carboxylate position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method is the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzofuran derivative.

    Oxidation Reactions: Oxidation can occur at the furan ring, leading to the formation of benzofuran-2,3-dione derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Reduction: 2,3-dihydrobenzofuran derivatives.

    Oxidation: Benzofuran-2,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate depends on its interaction with molecular targets. The bromine atom and ester group can participate in various binding interactions with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved can vary based on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

    Methyl 6-bromo-2-naphthoate: Similar in structure but with a naphthalene ring instead of a benzofuran ring.

    Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: Another brominated ester with a different core structure.

Uniqueness: Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate is unique due to its specific benzofuran core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

425675-99-6

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9H,4H2,1H3

InChI-Schlüssel

IQXPLDWRMGQKDE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2=C(O1)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.